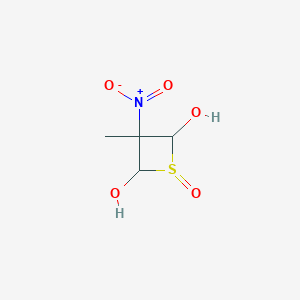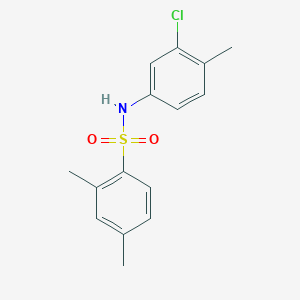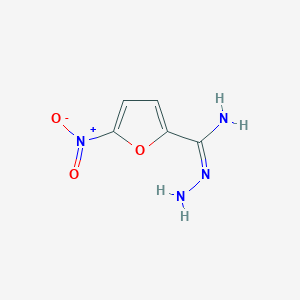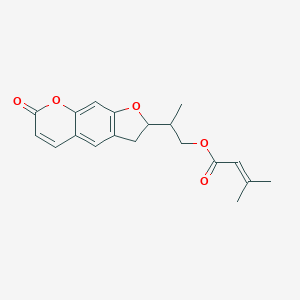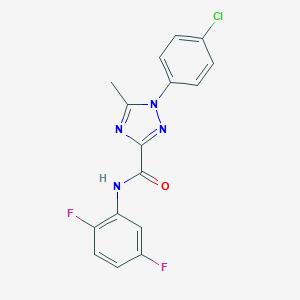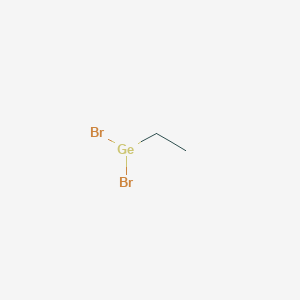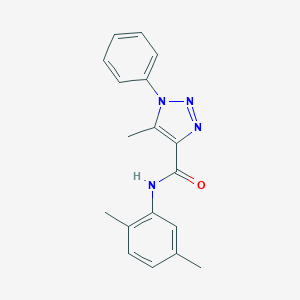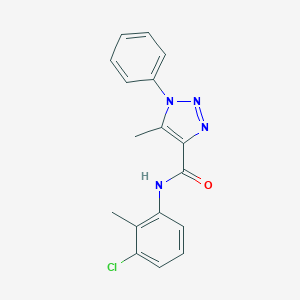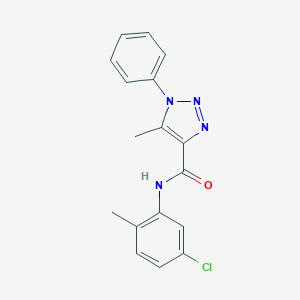
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of 1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms and cancer cells by interfering with their DNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide can cause changes in biochemical and physiological processes in cells. It has been found to induce apoptosis or programmed cell death in cancer cells. The compound has also been shown to inhibit the growth of various microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide in lab experiments is its relatively simple synthesis method. The compound is also readily available, making it easy to obtain for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can make it difficult to work with in certain experiments.
Orientations Futures
There are numerous future directions for research involving 1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide. One potential direction is to investigate its potential as a pesticide or herbicide. Another direction is to further explore its antimicrobial and antifungal properties. Additionally, the compound could be investigated for its potential use in combination with other drugs to enhance their effectiveness in cancer treatment.
Méthodes De Synthèse
The synthesis of 1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-chlorophenylhydrazine with 2,4-dimethylbenzaldehyde to form 4-chloro-N-(2,4-dimethylphenyl)benzohydrazide. This intermediate is then reacted with methyl isocyanate to form the final product, 1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential application in various fields. It has been found to have antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as a pesticide and herbicide.
Propriétés
Formule moléculaire |
C18H17ClN4O |
|---|---|
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H17ClN4O/c1-11-4-9-16(12(2)10-11)21-18(24)17-20-13(3)23(22-17)15-7-5-14(19)6-8-15/h4-10H,1-3H3,(H,21,24) |
Clé InChI |
IGDCAZHRARDDOJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)Cl)C |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2=NN(C(=N2)C)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
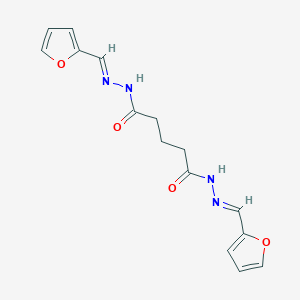
![1-(1-Adamantyl)-4-[(4-fluoro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B228691.png)
